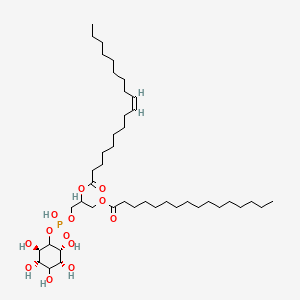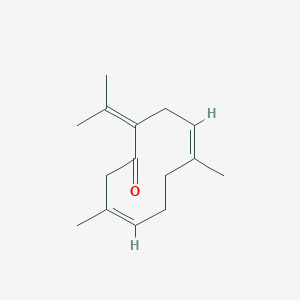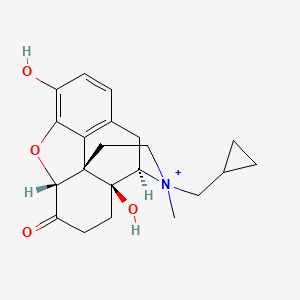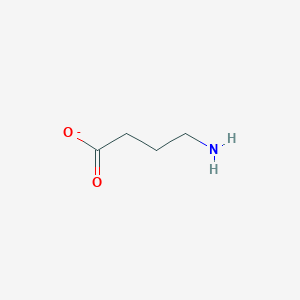
hepoxilin B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepoxilin b3, also known as epheta, belongs to the class of organic compounds known as hepoxilins. These are eicosanoids containing an oxirane group attached to the fatty acyl chain. Hepoxilin b3 is considered to be a practically insoluble (in water) and relatively neutral molecule. Hepoxilin b3 has been found in human epidermis tissue, and has also been primarily detected in urine. Within the cell, hepoxilin B3 is primarily located in the membrane (predicted from logP), mitochondria and cytoplasm.
Applications De Recherche Scientifique
Role in Inflammatory and Immune Responses
Hepoxilins, including Hepoxilin B3, are involved in various physiological processes, particularly in inflammation and immune responses. Studies have shown that hepoxilins play a role in modulating mucosal inflammation in response to bacterial infections. For example, hepoxilins are released during airway infection with Chlamydia, leading to increased production of certain cytokines and airway neutrophilia, which contribute to airway inflammation (Patel & Webley, 2018). Additionally, hepoxilins are involved in regulating the movement of neutrophils across epithelial barriers, which is crucial in the body's response to mucosal inflammatory diseases (Pazos et al., 2015).
Hepoxilin B3 in Skin Barrier Function
Research has identified a role for hepoxilin B3 in skin barrier function. It has been implicated in the pathways leading to the formation of the water-impermeable barrier of the outer epidermis. Mutations in enzymes responsible for hepoxilin synthesis are linked to a rare form of congenital ichthyosis, suggesting hepoxilin B3's significance in normal skin function (Brash et al., 2007).
Hepoxilin B3 in Neuronal Regeneration
Hepoxilin B3 has been shown to enhance nerve growth factor-dependent neurite regeneration post-axotomy in rat neurons. This suggests a role for hepoxilin B3 in promoting neuronal regeneration, indicating potential applications in neurology and regenerative medicine (Amer et al., 2003).
Biochemical Properties and Synthesis
Extensive research has been conducted on the biochemical properties and synthetic pathways of hepoxilins. Hepoxilins are derived from arachidonic acid through the 12-lipoxygenase pathway. Understanding the biochemistry of hepoxilins is vital for exploring their therapeutic potential in various diseases (Nigam et al., 2007).
Therapeutic Potential in Various Diseases
Hepoxilin B3 and its analogues have been studied for their potential therapeutic applications in various diseases. They have been investigated in the context of inflammation, cancer, thrombosis, and diabetes. The development of stable hepoxilin analogues (PBTs) has facilitated this research, demonstrating the diverse potential of hepoxilin B3 in disease treatment and management (Pace-Asciak et al., 2009).
Propriétés
Formule moléculaire |
C20H32O4 |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5Z,8Z)-10-hydroxy-10-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17?,18-,20+/m0/s1 |
Clé InChI |
DWNBPRRXEVJMPO-YZTVQBIISA-N |
SMILES isomérique |
CCCCC/C=C\C[C@H]1[C@H](O1)C(/C=C\C/C=C\CCCC(=O)O)O |
SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
Description physique |
Solid |
Synonymes |
10-hydroxy-11,12-epoxyeicosa-5,8,14-trienoic acid EPHETA erythro-hepoxilin B3 hepoxilin B hepoxilin B3 threo-hepoxilin B3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)
![sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1235392.png)




![(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1235401.png)
